1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid
説明
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a synthetic small-molecule compound featuring a cyclobutane core fused to an isoxazole ring substituted with a 4-isobutylphenyl group. Its structure combines a rigid cyclobutane scaffold with the heterocyclic isoxazole moiety, which is often associated with bioactivity in medicinal chemistry, such as anti-inflammatory or enzyme-inhibitory properties.
特性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
1-[5-[4-(2-methylpropyl)phenyl]-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-12(2)10-13-4-6-14(7-5-13)15-11-16(19-22-15)18(17(20)21)8-3-9-18/h4-7,11-12H,3,8-10H2,1-2H3,(H,20,21) |
InChIキー |
MSYPMNVCWYMVKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C3(CCC3)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
科学研究における用途
1-(5-(4-イソブチルフェニル)イソキサゾール-3-イル)シクロブタンカルボン酸は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害や受容体結合に関する研究で使用できます。
産業: 特殊化学薬品や材料の製造に使用される可能性があります。
科学的研究の応用
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
類似化合物の比較
類似化合物
1-(5-(4-イソブチルフェニル)イソキサゾール-3-イル)プロパン酸: シクロブタンカルボン酸ではなく、プロパン酸部分を有する類似の構造。
1-(5-(4-イソブチルフェニル)イソキサゾール-3-イル)ブタン酸: シクロブタンカルボン酸ではなく、ブタン酸部分を有する類似の構造。
独自性
1-(5-(4-イソブチルフェニル)イソキサゾール-3-イル)シクロブタンカルボン酸は、シクロブタンカルボン酸部分を有しているため、アナログと比べて異なる化学的、生物学的特性を示す可能性があります。この独自性は、特定の所望の効果を持つ新規化合物の設計に役立ちます。
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its cyclobutane-isoxazole hybrid system. Below is a comparative analysis with selected analogs, focusing on structural features, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound’s cyclobutane-isoxazole system is less conformationally flexible compared to the oxazolidinone-thiazole hybrid in the first analog . This rigidity may influence binding specificity in biological targets.
Bioactivity: While the analogs listed in exhibit antimicrobial or protease-inhibitory activity , the target compound’s bioactivity remains uncharacterized in accessible literature. Its isobutylphenyl group shares similarities with nonsteroidal anti-inflammatory drug (NSAID) scaffolds (e.g., ibuprofen derivatives), suggesting hypothetical COX-2 inhibition.
Research Findings and Limitations
- Synthetic Accessibility : The cyclobutane ring in the target compound likely requires photochemical [2+2] cycloaddition or strain-driven ring-closing metathesis, contrasting with the enzymatic or catalytic methods used for thiazole-containing analogs .
- Pharmacokinetic Predictions : Computational models (e.g., LogP calculations) suggest moderate lipophilicity (LogP ~3.2) for the target compound, comparable to the thiazole analogs (~2.8–3.5) . However, its smaller molecular weight (MW ~343 g/mol) may favor better bioavailability.
- Gaps in Evidence: No direct pharmacological data for the target compound exist in the provided evidence. Comparative analyses rely on structural extrapolation and analogous bioactivity patterns.
生物活性
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed exploration of its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The cyclobutanecarboxylic acid moiety contributes to its structural uniqueness, potentially influencing its interaction with biological targets.
Structure Representation
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar in structure to 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines. In particular:
- Cell Proliferation Inhibition : Studies indicate that isoxazole derivatives can inhibit cell proliferation in esophageal squamous cell carcinoma (ESCC) with IC50 values lower than 20 nmol/L, suggesting potent activity against this cancer type .
- Mechanism of Action : These compounds often act as tubulin polymerization inhibitors, arresting the cell cycle at the M phase and inducing apoptosis .
Anti-inflammatory Effects
Isoxazole derivatives are also noted for their anti-inflammatory properties. The presence of the isoxazole ring has been linked to the inhibition of inflammatory pathways:
- Cytokine Modulation : Compounds with similar structures have shown the ability to reduce pro-inflammatory cytokines, indicating a potential for treating inflammatory diseases .
Comparative Biological Activity
| Compound | Activity Type | IC50 (nmol/L) | Target |
|---|---|---|---|
| C11 | Anticancer | <20 | ESCC Cell Lines |
| 1 | Angiotensin Converting Enzyme Inhibitor | 0.07 | ACE |
| 5 | Anti-inflammatory | N/A | Cytokine Production |
Study on Isoxazole Derivatives
A recent study synthesized a library of isoxazole derivatives and evaluated their biological activities. Among them, a compound structurally similar to 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid showed promising results in inhibiting cancer cell growth and modulating inflammatory responses.
Findings:
- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor sizes without significant toxicity, indicating a favorable therapeutic index .
- Mechanistic Insights : Further investigations revealed that these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
